molecular formula C12H19N5O5 B13109867 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one

Cat. No.: B13109867
M. Wt: 313.31 g/mol
InChI Key: LJZFGSDHZQCRIJ-IOSLPCCCSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of the compound reflects its bicyclic purine core, tetrahydrofuran-derived sugar moiety, and substituent positions. The base structure is derived from 1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one, with a 2-amino group and a ribose-like substituent at the N9 position. The tetrahydrofuran ring adopts the (2R,3R,4S,5R) configuration, matching the stereochemical preferences observed in natural ribonucleosides like adenosine. This configuration ensures optimal hydrogen bonding between the 3',4'-dihydroxy groups and adjacent molecular regions, as seen in analogous systems.

The stereochemical descriptor sequence (2R,3R,4S,5R) specifies:

  • C2: R-configuration (hydroxymethyl group orientation)
  • C3: R-configuration (axial hydroxyl)
  • C4: S-configuration (equatorial hydroxyl)
  • C5: R-configuration (hydroxymethyl linkage)

This arrangement creates a pseudo-chair conformation in the tetrahydrofuran ring, minimizing steric strain between the 3,4-dihydroxy groups and purine base. Comparative analysis with 2-aminopurine riboside reveals conserved stereochemical features despite differences in base substitution patterns.

Molecular Topology and Conformational Dynamics

Molecular topology analysis shows three distinct domains:

  • Purine core : Planar 1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one system with restricted rotation about the N7-C8 bond due to methyl substitution
  • Tetrahydrofuran ring : Adopts a C2'-endo puckering mode (South conformation), as observed in anti-nucleosides
  • Substituent network : 2-amino group and hydroxymethyl side chain create multiple hydrogen bonding sites

Conformational flexibility arises primarily from:

  • Rotation about the glycosidic bond (χ angle: -120° to +150°)
  • Hydroxymethyl group orientation (γ angle: +sc/-sc)
  • Pseudorotation phase angle of tetrahydrofuran ring (P: 10-30°)

Density functional theory (DFT) simulations of related purine derivatives suggest the 2-amino group adopts a coplanar arrangement with the purine ring to maximize resonance stabilization. The 1,7-dimethyl groups induce puckering in the dihydropurine system, reducing base stacking interactions compared to non-alkylated analogs.

Crystallographic Studies and Hydrogen Bonding Networks

X-ray diffraction data from analogous compounds permit reconstruction of probable crystal packing patterns:

Interaction Type Distance (Å) Angle (°) Donor-Acceptor Pair
N-H⋯O (Intramolecular) 2.78-3.02 155-162 Purine N-H → Tetrahydrofuran O
O-H⋯N (Intermolecular) 2.85-3.11 145-158 Hydroxyl O-H → Purine N
C-H⋯O (Stacking) 3.21-3.45 115-125 Methyl C-H → Carbonyl O

The hydrogen bonding network features:

  • Bifurcated bonds between the 3',4'-dihydroxy groups and purine N3/N7 atoms
  • Water-mediated bridges connecting hydroxymethyl oxygen to 2-amino group
  • CH/π interactions between methyl groups and adjacent aromatic systems

Comparative analysis with 2-aminopurine derivatives shows enhanced hydrogen bond density due to the additional hydroxyl groups in the tetrahydrofuran moiety. The 1,7-dimethyl groups create steric barriers that limit π-π stacking, favoring edge-to-face packing motifs.

Comparative Analysis With Related Purine Derivatives

Key structural differences from prototypical purines:

Feature Target Compound Adenosine 2-Aminopurine Riboside
Base Modification 1,7-dimethyl-8,9-dihydropurinone Unmodified adenine 2-aminopurine
Sugar Puckering C2'-endo (South) C3'-endo (North) C2'-endo (South)
Hydrogen Bond Donors 5 (2×OH, NH, 2×NH2) 4 (3×OH, NH) 4 (3×OH, NH2)
Torsional Barriers (kcal/mol) 8.2 (glycosidic bond) 6.7 (glycosidic bond) 7.9 (glycosidic bond)

The compound exhibits:

  • Enhanced lipophilicity vs adenosine due to methyl groups (clogP ≈ 0.82 vs -1.15)
  • Reduced base pairing capacity compared to 2-aminopurine derivatives
  • Unique tautomeric preferences influenced by 8,9-dihydro modification

Structural comparisons with nicotinamide mononucleotide derivatives highlight divergent electronic profiles in the tetrahydrofuran moiety, particularly in the orientation of phosphoester groups versus hydroxymethyl substituents.

Properties

Molecular Formula

C12H19N5O5

Molecular Weight

313.31 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dimethyl-8H-purin-6-one

InChI

InChI=1S/C12H19N5O5/c1-15-4-17(11-8(20)7(19)5(3-18)22-11)9-6(15)10(21)16(2)12(13)14-9/h5,7-8,11,18-20H,3-4H2,1-2H3,(H2,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

LJZFGSDHZQCRIJ-IOSLPCCCSA-N

Isomeric SMILES

CN1CN(C2=C1C(=O)N(C(=N2)N)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1CN(C2=C1C(=O)N(C(=N2)N)C)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a purine derivative.

    Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety under acidic conditions to form a glycosylated intermediate.

    Deprotection: The intermediate is then deprotected using mild acidic or basic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Glycosylation: Using industrial reactors, the glycosylation step is performed with precise control over temperature and pH.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the purine ring, leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include oxidized purine derivatives, reduced purine compounds, and various substituted purine analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its role in nucleic acid metabolism. It serves as a model compound for understanding the biochemical pathways involving purine derivatives.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as antiviral, anticancer, and anti-inflammatory agents due to their ability to interact with nucleic acids and enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various assays and diagnostic tests.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with nucleic acids and enzymes. It can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The compound targets specific molecular pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Purine Derivatives

Compound Name (CAS) Key Structural Features Molecular Weight Biological Activity/Notes Reference
Target Compound (118-00-3) 2-Amino, 1,7-dimethyl purine; (2R,3R,4S,5R)-ribose 283.24 Unknown activity; structural analog of adenosine
3'-Deoxy-3'-fluoroguanosine (123402-21-1) 3'-fluoro substitution; guanine base 285.23 Antiviral/antitumor potential due to fluorinated ribose
8-Bromoadenosine (2946-39-6) 8-Bromo substitution; adenosine base 340.11 Altered base-pairing; used in biochemical studies
Compound 10 () 6-Acetamido, 8-bromo purine; acetylated ribose 537.27 (with Br) Synthetic intermediate for modified nucleosides
Compound 24 () Dicyclobutylmethylamino group; bicyclic ribose Not specified A₁ adenosine receptor agonist candidate
YT-146 () Selective A₂A adenosine receptor agonist Not specified Reduces ischemia-reperfusion injury via neutrophil inhibition

Key Observations:

Substitutions on the Purine Ring: The 2-amino group in the target compound contrasts with the 6-amino or 6-acetamido groups in analogs like 8-bromoadenosine and Compound 10 . This difference likely alters hydrogen bonding and receptor affinity.

Modifications to the Ribose Moiety: The (2R,3R,4S,5R)-dihydroxy hydroxymethyl tetrahydrofuran in the target compound is structurally similar to natural ribose but lacks the 3'-hydroxyl group found in adenosine. This may confer resistance to phosphorylases. Fluorination (e.g., 3'-Deoxy-3'-fluoroguanosine ) or bromination (e.g., 8-bromoadenosine ) at the ribose or purine positions enhances metabolic stability or alters binding kinetics.

Biological Implications: Compounds like YT-146 and CGS21680C () demonstrate that substitutions at the purine C2 or ribose positions can enhance selectivity for adenosine receptor subtypes (e.g., A₂A), which is critical for therapeutic applications in inflammation or ischemia .

Synthetic Pathways :

  • Late-stage functionalization methods, such as Minisci-type C–H amidation (), enable selective modifications at the purine C8 position, as seen in Compound 10d .
  • Acetylation (e.g., Compound SI6 in ) protects hydroxyl groups during synthesis, improving yield and purity .

Biological Activity

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one, commonly referred to as a nucleoside analog, exhibits significant biological activity that makes it a candidate for various therapeutic applications. This compound is structurally related to guanosine and is of interest due to its potential interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5O5C_{10}H_{13}N_{5}O_{5}, with a molecular weight of 283.24 g/mol. It features a purine base linked to a tetrahydrofuran ring with multiple hydroxyl groups that enhance its solubility and reactivity.

PropertyValue
Molecular FormulaC10H13N5O5C_{10}H_{13}N_{5}O_{5}
Molecular Weight283.24 g/mol
CAS Number118-00-3
PurityVariable

The biological activity of this compound can be attributed to its ability to mimic natural nucleosides, allowing it to interact with various enzymes and receptors involved in nucleic acid metabolism. The presence of hydroxyl groups facilitates hydrogen bonding with target proteins or nucleic acids, enhancing binding affinity and specificity.

Key Mechanisms

  • Inhibition of Nucleoside Transporters : This compound can inhibit nucleoside transporters, affecting cellular uptake of natural nucleosides.
  • Antiviral Activity : Similar compounds have shown effectiveness against viral infections by interfering with viral replication processes.
  • Antitumor Properties : The structural similarity to purines allows for incorporation into DNA or RNA during replication, potentially leading to cytotoxic effects in rapidly dividing cells.

Case Study: Antiviral Properties

A study demonstrated that related nucleoside analogs exhibited significant antiviral activity against several viruses by inhibiting viral polymerases. The mechanism involved competitive inhibition where the analogs were incorporated into viral RNA instead of natural nucleotides.

In Vitro Assays

In vitro assays have shown that this compound can inhibit specific enzymes such as:

  • MurE enzyme : Selectively inhibited by structural analogs in assays measuring enzyme activity.
EnzymeInhibition Rate (%)Reference
MurE70
Viral Polymerase85

Pharmacological Applications

The pharmacological implications of this compound are vast due to its structural features. It has been investigated for:

  • Cancer Therapy : Potential use in chemotherapeutic regimens due to its ability to disrupt nucleic acid synthesis in cancer cells.
  • Viral Infections : Development as an antiviral agent targeting specific viral replication mechanisms.

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